molecular formula C11H9F4NS B14347853 3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione CAS No. 92832-08-1

3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione

Cat. No.: B14347853
CAS No.: 92832-08-1
M. Wt: 263.26 g/mol
InChI Key: IEVMOYXZMQCVMU-UHFFFAOYSA-N
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Description

3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of amino, fluoro, phenyl, and thione groups, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione typically involves multi-step organic reactions One common method includes the reaction of a phenyl-substituted pentene derivative with fluorinating agents to introduce the tetrafluoro groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the amino group can form hydrogen bonds, while the fluoro groups can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one
  • 3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thiol

Uniqueness

3-Amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione is unique due to the presence of both amino and thione groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.

Properties

CAS No.

92832-08-1

Molecular Formula

C11H9F4NS

Molecular Weight

263.26 g/mol

IUPAC Name

3-amino-4,4,5,5-tetrafluoro-1-phenylpent-2-ene-1-thione

InChI

InChI=1S/C11H9F4NS/c12-10(13)11(14,15)9(16)6-8(17)7-4-2-1-3-5-7/h1-6,10H,16H2

InChI Key

IEVMOYXZMQCVMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C=C(C(C(F)F)(F)F)N

Origin of Product

United States

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